N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15851369
InChI: InChI=1S/C19H25N3O2S/c1-14-7-9-16(10-8-14)25(23,24)22-11-5-6-18(22)17-13-20-19(21(3)4)12-15(17)2/h7-10,12-13,18H,5-6,11H2,1-4H3
SMILES:
Molecular Formula: C19H25N3O2S
Molecular Weight: 359.5 g/mol

N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15851369

Molecular Formula: C19H25N3O2S

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine -

Specification

Molecular Formula C19H25N3O2S
Molecular Weight 359.5 g/mol
IUPAC Name N,N,4-trimethyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine
Standard InChI InChI=1S/C19H25N3O2S/c1-14-7-9-16(10-8-14)25(23,24)22-11-5-6-18(22)17-13-20-19(21(3)4)12-15(17)2/h7-10,12-13,18H,5-6,11H2,1-4H3
Standard InChI Key JUNCDXRWROVNEJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3C)N(C)C

Introduction

N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular structure and potential therapeutic applications. This compound features a pyridine ring substituted with a trimethyl group and a tosylpyrrolidine moiety, which are key components contributing to its biological activity.

Synthesis and Chemical Reactions

The synthesis of N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are used to monitor the synthesis progress and confirm the product's identity.

Synthesis StepDescription
1. Preparation of Starting MaterialsInvolves the preparation of pyridine derivatives and tosylpyrrolidine precursors.
2. Coupling ReactionUtilizes palladium-catalyzed cross-coupling reactions to form the desired compound.
3. PurificationInvolves HPLC and NMR for purification and confirmation of the product.

Biological Activity and Potential Applications

N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is of interest in medicinal chemistry due to its potential interactions with biological targets. While specific mechanisms of action are not fully elucidated, compounds with similar structures have shown promise in drug development, particularly in targeting specific protein functions.

Potential ApplicationDescription
Drug DevelopmentPotential therapeutic applications due to its interaction with biological targets.
Medicinal ChemistryRelevant in the design of new drugs due to its unique molecular structure.

Comparison with Similar Compounds

Compounds like 4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholine share structural similarities but differ in their specific moieties, which can affect their pharmacological profiles. Understanding these differences is crucial for optimizing therapeutic effects.

CompoundUnique Features
N,N,4-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amineIncorporates a pyrrolidine moiety.
4-(5-(1-Tosylpiperidin-2-yl)pyridin-2-yl)morpholineIncludes a morpholine ring.

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